molecular formula C16H21N3O2 B4416528 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine

Cat. No. B4416528
M. Wt: 287.36 g/mol
InChI Key: RVFOMEIAVWFFPM-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEM, and it is a cyclic amine derivative of 4-methoxyphenyl-1,2,4-oxadiazole. MEM has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine is not fully understood. However, it is believed that MEM exerts its biological activities through the modulation of various neurotransmitters and ion channels in the central nervous system. Specifically, MEM is believed to interact with the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of MEM have been extensively studied in animal models. Several studies have shown that MEM can reduce inflammation and pain by inhibiting the production of proinflammatory cytokines and prostaglandins. Additionally, MEM has been shown to reduce seizure activity by modulating the activity of ion channels involved in the generation and propagation of action potentials.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine in lab experiments is its relatively low toxicity. MEM has been shown to have a low acute toxicity, making it a safe compound to work with in the laboratory. Additionally, the synthesis of MEM is relatively straightforward, making it an easily accessible compound for researchers.
However, one of the limitations of using MEM in lab experiments is its limited solubility in water. This can make it difficult to administer MEM to animal models or to use it in certain experimental designs.

Future Directions

There are several future directions for the research and development of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine. One potential direction is the development of new drugs for the treatment of inflammatory and pain-related disorders. MEM has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is the development of new drugs for the treatment of epilepsy and other seizure-related disorders. MEM has shown anticonvulsant properties in animal models, and further research is needed to determine its potential as a treatment for these disorders.
Additionally, further research is needed to fully understand the mechanism of action of MEM and to identify potential targets for drug development. This could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
This compound is a chemical compound with promising potential in various scientific research applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the development of new drugs for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of MEM and to identify potential targets for drug development.

Scientific Research Applications

The potential applications of MEM in scientific research are numerous. One of the primary areas of interest is its anti-inflammatory and analgesic properties. Several studies have shown that MEM can reduce inflammation and pain in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Another area of interest is the anticonvulsant properties of MEM. Several studies have shown that MEM can reduce seizure activity in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy and other seizure-related disorders.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-20-14-9-7-12(8-10-14)16-18-15(21-19-16)11-17-13-5-3-2-4-6-13/h7-10,13,17H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFOMEIAVWFFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine
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